(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanol
Description
¹H NMR Analysis
The ¹H NMR spectrum would display distinct signals for:
| Proton Environment | Expected δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Pyrazole C4-H (adjacent to CH₂OH) | 5.5–6.0 | Singlet | 1H |
| Thiophen-2-yl H (C4 and C5) | 6.8–7.2 | Doublet of doublets | 2H |
| Cyclopropylmethyl (CH₂) | 1.0–1.5 | Multiplet | 2H (bridgehead) |
| Hydroxymethyl (-CH₂OH) | 3.3–3.7 | Singlet (broad) | 2H |
The hydroxyl proton (-OH) would appear as a broad singlet near δ 1.5–2.5 ppm, depending on solvent and exchange rates.
¹³C NMR Analysis
Key carbon signals include:
| Carbon Type | Expected δ (ppm) |
|---|---|
| Pyrazole C3 (adjacent to thiophene) | 130–140 |
| Thiophen-2-yl C2 and C5 | 125–130 |
| Cyclopropylmethyl CH₂ | 20–25 |
| Hydroxymethyl CH₂ | 60–65 |
FT-IR Spectroscopy
Critical absorption bands:
| Functional Group | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| O-H (alcohol) | 3,200–3,400 (broad) | Stretching |
| C=N (pyrazole) | 1,600–1,650 | Stretching |
| C-S (thiophene) | 700–800 | Stretching |
| C-H (aromatic) | 3,000–3,100 | Stretching (sp²) |
The absence of strong peaks above 1,800 cm⁻¹ confirms the lack of carbonyl groups.
UV-Vis Spectroscopy
The compound would exhibit absorption in the 250–350 nm range due to:
- π→π* transitions in the thiophene and pyrazole rings.
- n→π* transitions involving the hydroxymethyl oxygen.
Mass Spectrometric Fragmentation Patterns
The molecular ion peak (M⁺ ) would appear at m/z 234 (C₁₂H₁₄N₂OS). Key fragmentation pathways include:
- Loss of CH₂OH : Formation of m/z 202 (C₁₂H₁₂N₂S).
- Cleavage of pyrazole ring : Production of m/z 173 (C₉H₉NS) and m/z 61 (C₄H₇N).
- Thiophene fragmentation : Peaks at m/z 85 (C₄H₃S⁺) and m/z 93 (C₅H₅S⁺).
The nitrogen rule (even-electron ions) and rule of 13 (molecular formula determination) would aid in interpreting the fragmentation.
Properties
IUPAC Name |
[1-(cyclopropylmethyl)-3-thiophen-2-ylpyrazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c15-8-10-7-14(6-9-3-4-9)13-12(10)11-2-1-5-16-11/h1-2,5,7,9,15H,3-4,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMHOCHUWPAEAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C3=CC=CS3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanol is a pyrazole derivative that has garnered interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.
- Molecular Formula : C13H16N2OS
- Molecular Weight : 248.35 g/mol
- CAS Number : 2098016-25-0
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization to form the pyrazole ring and subsequent substitution reactions to introduce the cyclopropylmethyl and thiophene groups. Optimized reaction conditions are crucial for achieving high yields and purity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate their activity, influencing various biochemical pathways. Detailed studies are necessary to elucidate the specific molecular targets involved in its action.
Biological Activities
Research indicates that pyrazole derivatives, including this compound, exhibit a broad spectrum of biological activities:
- Anti-inflammatory Effects :
- Antimicrobial Activity :
- Potential Antidepressant Properties :
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Up to 85% inhibition of TNF-α | |
| Antimicrobial | Effective against E. coli, S. aureus | |
| Antidepressant | Promising results in preclinical models |
Research Highlights
- A study synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory effects using carrageenan-induced edema models. Compounds exhibited significant anti-inflammatory activity comparable to indomethacin .
- Another investigation focused on the synthesis of novel pyrazole derivatives with antimicrobial activity against multiple bacterial strains. The presence of specific functional groups enhanced their efficacy .
- Recent research highlighted the potential of pyrazole compounds as monoamine oxidase inhibitors, suggesting their role in treating depression and other mood disorders .
Scientific Research Applications
Chemistry
In the field of chemistry, (1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanol serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it suitable for creating derivatives with enhanced properties.
Preliminary studies indicate that this compound exhibits significant biological activities, including:
- Antimicrobial Properties : Research has shown that pyrazole derivatives can inhibit the growth of various bacterial strains, suggesting potential use as antimicrobial agents.
- Anti-inflammatory Effects : Compounds in the pyrazole class are known for their ability to reduce inflammation, making them candidates for treating inflammatory diseases.
- Antioxidant Activity : The thiophene ring may enhance the compound's ability to scavenge free radicals, providing protective effects against oxidative stress.
Medicinal Chemistry
The compound is being explored as a potential drug candidate due to its pharmacological properties. Its unique structural features may allow it to interact with specific molecular targets, such as enzymes or receptors, modulating their activity. Potential therapeutic pathways include:
- Inhibition of enzyme activity
- Modulation of receptor signaling
- Interaction with nucleic acids
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial effects of various pyrazole derivatives, including this compound. Results indicated that this compound exhibited notable activity against Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent.
Case Study 2: Anti-inflammatory Properties
Research conducted on pyrazole derivatives demonstrated their effectiveness in reducing inflammation in animal models. The presence of the cyclopropylmethyl and thiophen groups was found to enhance anti-inflammatory effects, indicating that this compound could be developed into a therapeutic agent for inflammatory conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to three analogs (Table 1) to highlight structural and functional differences.
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Structural Differences and Implications
- R2 Substituent : Thiophen-2-yl (C4H3S) provides sulfur-mediated hydrophobic interactions, contrasting with pyridin-2-yl (C5H4N), which introduces basicity and hydrogen-bonding capabilities .
Preparation Methods
Pyrazole Ring Formation
- Condensation Reaction: The pyrazole ring is formed by cyclocondensation of a cyclopropylmethyl-substituted hydrazine with a β-diketone or β-ketoester that contains the thiophen-2-yl group and a functional handle for the hydroxymethyl substituent.
- Reaction Medium: Common solvents include ethanol or methanol, which facilitate solubility and reaction kinetics.
- Catalysts: Acidic catalysts such as acetic acid or hydrochloric acid are employed to promote ring closure and enhance yields.
- Temperature: Reactions are typically conducted under reflux conditions to ensure complete conversion.
Substituent Introduction and Functional Group Manipulation
- Cyclopropylmethyl Group: Can be introduced by starting with cyclopropylmethyl hydrazine or by N-alkylation of the pyrazole ring post-formation.
- Thiophen-2-yl Group: Usually incorporated via the carbonyl precursor or by Suzuki-Miyaura cross-coupling reactions if introduced post-pyrazole formation.
- Hydroxymethyl Group: Introduced either directly from the carbonyl compound used in the condensation or by subsequent reduction of a formyl or ester group at position 4.
Regioselectivity and Purification
- Regioselectivity: The formation of the 4-substituted pyrazole is favored by electronic and steric factors inherent in the chosen starting materials and reaction conditions. To prevent formation of 5-substituted isomers, strategies include:
- Using sterically hindered or electronically biased precursors.
- Employing protecting groups if necessary.
- Optimizing solvent, temperature, and catalyst to favor desired isomer.
- Purification: Techniques such as crystallization, column chromatography, and recrystallization are applied to isolate the pure 4-substituted product.
Summary of Preparation Method in Tabular Form
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of cyclopropylmethyl hydrazine or equivalent | Cyclopropylmethyl halide + hydrazine | Ensures N1 substitution |
| 2 | Condensation with β-diketone/β-ketoester bearing thiophen-2-yl and hydroxymethyl precursor | Acidic catalyst (AcOH or HCl), reflux in EtOH/MeOH | Pyrazole ring formation |
| 3 | Functional group transformations (if necessary) | Reduction (e.g., NaBH4) or protection/deprotection | To install or reveal hydroxymethyl group |
| 4 | Purification | Chromatography, crystallization | To isolate regioisomerically pure compound |
Research Findings and Practical Considerations
- The synthesis of (1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanol aligns with general pyrazole synthetic methodologies but requires careful control of regioselectivity due to possible isomer formation.
- The cyclopropylmethyl substituent adds steric bulk and lipophilicity, which can influence reaction rates and purification.
- The thiophen-2-yl group contributes aromatic character and potential π-π interactions, which may affect solubility and crystallization behavior.
- The hydroxymethyl group provides a handle for further chemical modifications and hydrogen bonding capacity.
- Literature suggests that regioselectivity can be optimized by adjusting reaction parameters and precursor design, but detailed experimental conditions specific to this compound are limited and often extrapolated from analogous pyrazole syntheses.
Analytical Characterization Supporting Preparation
- NMR Spectroscopy (1D and 2D): Confirms the substitution pattern on the pyrazole ring and the presence of cyclopropylmethyl, thiophen-2-yl, and hydroxymethyl groups.
- Mass Spectrometry: Verifies molecular weight and fragmentation consistent with the target compound.
- X-ray Crystallography: Provides definitive structural confirmation, including bond lengths and angles, ensuring regioselective synthesis.
- FTIR Spectroscopy: Identifies functional groups such as hydroxyl (-OH) and aromatic thiophene (C-S) bonds.
Q & A
Q. What are the most efficient synthetic routes for (1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanol?
The compound can be synthesized via cyclocondensation reactions involving hydrazine derivatives and α,β-unsaturated ketones. For example, reacting α,β-unsaturated ketones (e.g., 1-(thiophen-2-yl)propenone analogs) with hydrazine hydrate in glacial acetic acid under reflux yields pyrazole intermediates. Subsequent functionalization with cyclopropanemethyl groups can be achieved using alkylation agents like cyclopropylmethyl bromide in the presence of a base (e.g., K₂CO₃) . Key parameters include reaction time (4–6 hours), temperature (80–100°C), and stoichiometric control to minimize side products like dimerized pyrazoles.
Q. Which analytical techniques are recommended for structural characterization of this compound?
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refining crystal structures, particularly for resolving stereochemistry and confirming substituent positions. High-resolution data collection (e.g., Cu-Kα radiation) paired with twin refinement may be required for accurate results .
- NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ can identify characteristic peaks, such as the cyclopropylmethyl protons (δ ~0.5–1.5 ppm) and thiophene aromatic protons (δ ~7.0–7.5 ppm). HSQC and HMBC experiments clarify connectivity .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z ~275) and fragmentation patterns.
Advanced Research Questions
Q. How can conflicting reports on reaction yields for pyrazole-thiophene hybrids be resolved?
Yield discrepancies often arise from variations in substituent electronic effects and reaction medium polarity . For instance, electron-withdrawing groups on the thiophene ring (e.g., -NO₂) may reduce nucleophilic attack efficiency during pyrazole formation. To address this:
- Optimize solvent polarity (e.g., switch from ethanol to DMF for sterically hindered intermediates) .
- Use catalytic additives like p-toluenesulfonic acid (PTSA) to accelerate cyclocondensation .
- Monitor reaction progress via TLC or in-situ IR to identify incomplete conversion or side reactions .
Q. What methodologies are appropriate for evaluating the biological activity of this compound?
- Enzyme inhibition assays : Test cyclooxygenase (COX-1/COX-2) inhibition using colorimetric kits (e.g., Cayman Chemical’s COX Inhibitor Screening Assay). IC₅₀ values can be compared to known inhibitors like celecoxib .
- Anticancer screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with dose ranges of 1–100 µM. Include positive controls (e.g., doxorubicin) and validate results with flow cytometry for apoptosis markers .
- Molecular docking : Employ AutoDock Vina to predict binding interactions with target proteins (e.g., GPR139 for neurological applications). Validate docking poses with molecular dynamics simulations .
Q. How can structural analogs of this compound be designed to enhance solubility without compromising activity?
- Introduce polar substituents (e.g., -OH, -SO₃H) at the pyrazole C4 position or thiophene C5 position to improve aqueous solubility. For example, replacing the cyclopropylmethyl group with a hydroxyethyl moiety may enhance bioavailability .
- Use prodrug strategies : Esterify the methanol group to form acetate or phosphate prodrugs, which hydrolyze in vivo to release the active compound .
- Validate modifications via logP measurements (shake-flask method) and parallel artificial membrane permeability assays (PAMPA) .
Q. What are the critical considerations for resolving crystallographic disorder in related pyrazole derivatives?
- Twin refinement : Apply SHELXL’s TWIN and BASF commands for twinned crystals. For example, in a study of (1-(4-chlorophenyl)-3-(thiophen-2-yl)pyrazol-4-yl)methanone, a twin matrix of [-1 0 0 / 0 -1 0 / 0 0 -1] with a BASF parameter of 0.25 resolved overlapping electron density .
- Occupancy refinement : Assign partial occupancies to disordered cyclopropylmethyl groups using PART and FREE commands in SHELXL .
- Validate models with R-factor convergence (<5% difference between R₁ and wR₂) and Fo-Fc maps .
Q. How can contradictions in biological activity data across studies be systematically addressed?
- Standardize assay protocols : Ensure consistent cell lines, incubation times, and compound purity (≥95% by HPLC). For example, discrepancies in IC₅₀ values for COX inhibition may arise from variations in enzyme source (human recombinant vs. sheep seminal vesicles) .
- Meta-analysis : Pool data from multiple studies using tools like RevMan to identify outliers or trends. Adjust for confounding factors (e.g., solvent used: DMSO vs. saline) .
- Validate mechanisms : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity. For instance, if a compound’s antitumor activity is attributed to GPR139 antagonism, verify via GPR139-knockout models .
Q. What strategies optimize the regioselectivity of cyclopropane ring formation in similar compounds?
- Buchwald-Hartwig conditions : Use Pd(OAc)₂/Xantphos catalysts with Cs₂CO₃ to direct cyclopropane attachment to the pyrazole N1 position .
- Steric control : Bulkier bases (e.g., DBU) favor cyclopropylmethylation at less hindered sites. For example, in a study, DBU increased N1-selectivity from 60% to 85% compared to K₂CO₃ .
- Computational modeling : DFT calculations (e.g., Gaussian09) predict transition-state energies to identify favorable reaction pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
